![molecular formula C13H16N2S B185463 N,N-diallyl-N'-phenylthiourea CAS No. 92109-75-6](/img/structure/B185463.png)
N,N-diallyl-N'-phenylthiourea
Overview
Description
N,N-diallyl-N’-phenylthiourea is an organosulfur compound that belongs to the class of thiourea derivatives It is characterized by the presence of two allyl groups and a phenyl group attached to the nitrogen atoms of the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-diallyl-N’-phenylthiourea can be synthesized through the reaction of phenylisothiocyanate with diallylamine. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{NCS} + 2 \text{CH}_2\text{CHCH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{NHC(S)N(CH}_2\text{CHCH}_2)_2 ]
Industrial Production Methods: Industrial production of N,N-diallyl-N’-phenylthiourea may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.
Types of Reactions:
Oxidation: N,N-diallyl-N’-phenylthiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can yield the corresponding thiol or amine derivatives.
Substitution: The allyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemical Applications
Catalysis : DAPT has been investigated for its role as an organocatalyst in organic reactions. Thioureas, including DAPT, are known for their ability to stabilize transition states through hydrogen bonding, which enhances reaction rates. This property is particularly useful in asymmetric synthesis, where the selectivity of reactions can be improved.
Synthesis of Complex Molecules : DAPT serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in a range of chemical transformations, making it valuable in synthetic organic chemistry.
Reaction Type | Description | Reference |
---|---|---|
Organocatalysis | Enhances reaction rates through hydrogen bonding | |
Synthesis | Intermediate for complex organic molecules |
Biological Applications
DAPT's biological applications are primarily explored in medicinal chemistry and pharmacology.
Antimicrobial Activity : Research indicates that thiourea derivatives exhibit significant antimicrobial properties. DAPT has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Anticancer Properties : DAPT has been evaluated for its potential anticancer activity. Studies have demonstrated that thiourea derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Biological Activity | Target Organism/Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Antimicrobial | E. coli | >5000 | |
Anticancer | MCF-7 (breast cancer) | 1.50 |
Medicinal Chemistry
DAPT's structural features make it a promising candidate for drug design targeting neurological disorders and other conditions.
Drug Development : The compound's ability to interact with biological targets such as enzymes and receptors positions it as a potential lead compound in drug discovery. Its derivatives have been synthesized and tested for various therapeutic activities, including anti-inflammatory and analgesic effects.
Case Studies
- Organocatalysis Using DAPT : A study demonstrated that DAPT could effectively catalyze the formation of carbon-carbon bonds in the presence of aldehydes and ketones, showcasing its utility in synthetic organic chemistry. The reaction conditions were optimized to achieve high yields with excellent enantioselectivity.
- Anticancer Activity Evaluation : In vitro studies on DAPT derivatives revealed significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism of action was linked to the induction of apoptosis via mitochondrial pathways.
Mechanism of Action
The mechanism of action of N,N-diallyl-N’-phenylthiourea involves its interaction with molecular targets such as enzymes or proteins. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecules. The allyl and phenyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N,N-diallyl-N’-phenylurea: Similar structure but with an oxygen atom instead of sulfur.
N,N-diallyl-N’-methylthiourea: Similar structure but with a methyl group instead of a phenyl group.
N,N-diallyl-N’-phenylselenourea: Similar structure but with a selenium atom instead of sulfur.
Uniqueness: N,N-diallyl-N’-phenylthiourea is unique due to the presence of both allyl and phenyl groups, which provide distinct chemical properties and reactivity. The sulfur atom in the thiourea moiety also contributes to its unique behavior compared to oxygen or selenium analogs.
Biological Activity
N,N-Diallyl-N'-phenylthiourea (DAPT) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the synthesis, biological effects, and underlying mechanisms of DAPT, supported by relevant case studies and findings from recent research.
Synthesis of DAPT
DAPT can be synthesized through a reaction between phenylisothiocyanate and diallylamine. The reaction typically occurs in an organic solvent such as toluene under reflux conditions. This method allows for the efficient formation of thiourea derivatives, which are known for their biological activities.
Antimicrobial Activity
DAPT has been evaluated for its antimicrobial properties against various pathogens. A study demonstrated that DAPT exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to or lower than those of conventional antibiotics.
Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |
---|---|---|
Staphylococcus aureus | 250 | 5 |
Escherichia coli | 500 | 5 |
These results indicate that DAPT may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
Recent investigations into the anticancer properties of DAPT have shown promising results. In vitro studies revealed that DAPT exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: MCF-7 Cell Line
In a controlled study, MCF-7 cells treated with DAPT showed a significant reduction in cell viability, with an IC50 value of approximately 30 µM. Flow cytometry analysis indicated that DAPT treatment led to an increase in cells arrested in the G0/G1 phase, suggesting that the compound effectively halts cell cycle progression.
Treatment | Cell Viability (%) | IC50 (µM) |
---|---|---|
Control | 100 | - |
DAPT (30 µM) | 45 | 30 |
The apoptosis pathway was confirmed by increased levels of cleaved caspase-3 and PARP, indicating that DAPT triggers programmed cell death in cancer cells .
Anti-inflammatory Activity
DAPT also exhibits anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as TNF-α and IL-6. A study involving carrageenan-induced paw edema in rats demonstrated that DAPT significantly decreased swelling compared to control groups.
Group | Paw Edema (mm) |
---|---|
Control | 10.5 |
DAPT (50 mg/kg) | 4.2 |
These findings suggest that DAPT may be beneficial in treating inflammatory conditions .
The biological activities of DAPT can be attributed to its ability to interact with various molecular targets:
- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits protein synthesis.
- Anticancer Mechanism : Induces apoptosis through mitochondrial pathways and disrupts cell cycle progression.
- Anti-inflammatory Mechanism : Inhibits pro-inflammatory cytokines and modulates immune responses.
Properties
IUPAC Name |
3-phenyl-1,1-bis(prop-2-enyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-3-10-15(11-4-2)13(16)14-12-8-6-5-7-9-12/h3-9H,1-2,10-11H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEFAXANMHULEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=S)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357497 | |
Record name | N,N-diallyl-N'-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92109-75-6 | |
Record name | N,N-diallyl-N'-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-DIALLYL-3-PHENYL-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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